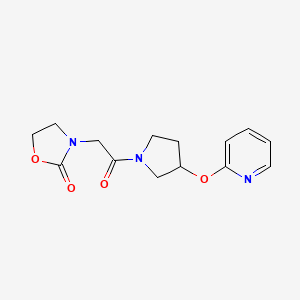

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidin-2-ones can be formed via a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . N-(Pyridin-2-yl)amides can be formed from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Mechanism of Action and Efficacy

- Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This mechanism is crucial for its effectiveness against gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) (Rubinstein et al., 2001).

Clinical Applications and Safety

- Linezolid has been shown to be effective in treating nosocomial pneumonia, skin and soft tissue infections, and pulmonary tuberculosis, among other infections. Its ability to act against drug-resistant pathogens makes it a valuable asset in clinical settings (Dietze et al., 2008).

- Safety and tolerability profiles of linezolid suggest that while effective, monitoring for potential adverse effects, such as myelosuppression, is necessary. The consideration of dose and duration of treatment is crucial to minimize risks (Cepeda et al., 2004).

Potential for New Applications

- Exploratory studies have considered substituting linezolid for ethambutol during the intensive phase of pulmonary tuberculosis treatment to improve outcomes, indicating ongoing research into optimizing and expanding the use of oxazolidinone antibiotics for various infectious diseases (Lee et al., 2017).

Future Directions

While specific future directions for this compound are not available, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The design of new pyrrolidine compounds with different biological profiles could be a potential area of research .

Properties

IUPAC Name |

3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-4-11(9-16)21-12-3-1-2-5-15-12/h1-3,5,11H,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGKPFJGYQVCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)

![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2660733.png)

![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)

![Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate](/img/structure/B2660741.png)

![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)